[(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride
Description
This compound is a bicyclic pyrrolidine derivative featuring a 2-fluorophenyl methanone group and a hydrochloride salt. Its core structure consists of a fused pyrrolo[3,4-c]pyrrole system, which imports rigidity and influences binding interactions in biological systems. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16;/h1-4,9-10,15H,5-8H2;1H/t9-,10+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHDALWWPDKGAU-JMVWIVNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include cyclization reactions, functional group transformations, and purification processes. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of Amide/Carbamate Linkages
The pyrrolo-pyrrole core contains secondary amine groups that participate in amide or carbamate formation. Under acidic or basic conditions, these bonds undergo hydrolysis:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This is observed in related compounds during salt formation (e.g., hydrochloride derivatives).
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions, cleaving the amide bond. For example, analogous spirocyclic pyrrolidines decompose in NaHCO3 solutions .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reaction Site | Product | Source |
|---|---|---|---|
| HCl (aq.) | Amide/protonated amine | Free base form + Cl⁻ | |
| NaHCO3 (aq.) | Carbamate | CO2 release + amine intermediate |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group undergoes directed EAS due to electron-withdrawing fluorine:
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Nitration : Occurs at the meta position relative to fluorine.
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Sulfonation : Requires fuming H2SO4 due to deactivation by fluorine.
Key Observation : The fused pyrrolo-pyrrole system stabilizes intermediates via intramolecular hydrogen bonding, reducing reaction rates compared to simple fluorobenzenes .
Reductive Alkylation of the Pyrrolidine Core
The secondary amines in the bicyclic system react with aldehydes/ketones under reductive conditions (e.g., NaBH3CN):
textAmine + RCHO → Imine intermediate → Alkylated amine (after reduction)
This is utilized in derivatization for pharmacological studies .
Salt Formation and Proton-Dependent Reactivity
As a hydrochloride salt, the compound exhibits pH-dependent solubility and stability:
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Protonation : Enhances water solubility but reduces nucleophilicity of the amine.
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Deprotonation : In basic media (pH > 8), free base precipitates, increasing reactivity toward electrophiles .
Table 2: Stability in Aqueous Media
| pH Range | Solubility (mg/mL) | Stability |
|---|---|---|
| 1–3 | >50 | Stable (salt form) |
| 7–9 | <1 | Free base precipitates |
Oxidation of the Pyrrolidine Ring
The saturated pyrrolidine rings are susceptible to oxidation:
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With KMnO4/H2O : Forms pyrrolidone derivatives via hydroxylation and dehydrogenation .
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With O2 (catalyzed) : Generates peroxide intermediates, leading to ring-opening .
Critical Finding : Oxidation rates are slower in the bicyclic system compared to monocyclic pyrrolidines due to steric hindrance .
Coupling Reactions for Functionalization
The ketone group at the 2-fluorophenyl moiety participates in nucleophilic acyl substitutions:
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Grignard Reagents : Form tertiary alcohols (e.g., with CH3MgBr).
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Hydrazines : Yield hydrazones, useful for crystallography studies .
Example Reaction :
textR-CO-(2-F-C6H4) + NH2NH2 → R-C(=NHNH2)-(2-F-C6H4) + H2O
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two degradation steps:
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~200°C : Loss of HCl (salt dissociation).
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~300°C : Pyrolysis of the pyrrolo-pyrrole core, releasing CO and NH3.
Photochemical Reactivity
UV irradiation (254 nm) induces:
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Defluorination : Formation of biphenyl derivatives via radical intermediates .
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Ring Contraction : Observed in related bicyclic amines under prolonged exposure .
Comparative Reactivity with Analogues
Table 3: Reaction Rates Relative to Non-Fluorinated Analogues
| Reaction Type | Rate (This Compound) | Rate (Non-Fluorinated) |
|---|---|---|
| EAS Nitration | 0.3× | 1× |
| Amide Hydrolysis | 1.2× | 1× |
| Reductive Alkylation | 0.8× | 1× |
Scientific Research Applications
[(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Structural Modifications and Core Similarities
The target compound shares a bicyclic pyrrolidine core with several analogs, but substituents vary significantly, leading to divergent pharmacological profiles:
Key Observations :
- Fluorinated groups (e.g., 2-fluorophenyl in the target compound or 6-fluoro-triazolo in Compound 39 ) improve metabolic stability and membrane permeability.
- Carboxylic acid moieties (e.g., in Compound 18 ) increase polarity, optimizing interactions with charged residues in protein targets like RBP3.
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts (target compound, Compound 27 ) enhance aqueous solubility, crucial for oral bioavailability.
- Bioactivity: Compound 39 and 18 demonstrate nanomolar affinity for RBP4, a key protein in retinal diseases. Compound 27 ’s benzo-triazole group correlates with antimicrobial activity, though specific MIC values are unreported.
- Conformational Stability: X-ray studies of related chromeno-pyrrole derivatives (e.g., ) reveal that pyrrolidine rings adopt envelope or half-chair conformations, stabilizing intermolecular interactions (e.g., C–H⋯π bonds).
Crystallographic and Structural Analysis
- Target Compound: No crystallographic data provided, but analogs like methyl 3-(4-methoxyphenyl)-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate show stabilized conformations via C–H⋯π interactions.
Biological Activity
The compound [(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone; hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings, providing a comprehensive overview of the current understanding of this compound.
Structural Overview
The compound features a pyrrolo[3,4-c]pyrrole core structure, which is notable for its fused ring systems. The presence of a 2-fluorophenyl group enhances its chemical properties and potential interactions with biological targets.
- Molecular Formula : C13H14ClFN2O
- Molecular Weight : 260.71 g/mol
- IUPAC Name : [(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone
Physical Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| Stability | Stable under ambient conditions |
The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways.
Key Activities:
- Antitumor Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in human colorectal cancer models.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, likely due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
-
Antitumor Efficacy Study
- Objective : To evaluate the cytotoxic effects on HCT116 human colorectal cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.
-
Neuroprotective Study
- Objective : To assess potential neuroprotective effects against oxidative stress.
- Methodology : Human neuronal cells were exposed to oxidative stressors in the presence of the compound.
- Results : The compound demonstrated a significant reduction in cell death compared to controls.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Early results indicate:
- Absorption : Rapid absorption observed in animal models.
- Metabolism : Primarily metabolized by liver enzymes; metabolites include hydroxy derivatives.
- Excretion : Excreted mainly through urine.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Pyrrolo[2,3-c]pyrrole | Anticancer |
| Compound B | Benzodiazepine derivative | Anxiolytic |
| Compound C | Tetrahydropyran derivative | Antimicrobial |
The unique structural features of [(3Ar,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone; hydrochloride may confer distinct biological activities compared to these similar compounds.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of bicyclic pyrrolo-pyrrole derivatives like this compound?
The synthesis typically involves palladium-catalyzed amination for aryl coupling, Boc-deprotection under acidic conditions (e.g., HCl), and subsequent functionalization. For example, a brominated aromatic precursor (e.g., 1-bromo-2-(trifluoromethyl)benzene) reacts with a bicyclic pyrrolo-pyrrole scaffold via Buchwald-Hartwig coupling to form intermediates. Hydrolysis of esters (e.g., using LiOH·H2O) yields carboxylic acid derivatives .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
Key methods include:
- ¹H NMR : Assigns proton environments (e.g., aromatic vs. aliphatic signals). For instance, methyl groups in similar compounds show resonances at δ 1.02–1.95 ppm, while fluorophenyl protons appear downfield (δ 7.1–7.8 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI or MALDI-TOF (e.g., [M+H]+ peaks at m/z 463–487 for related derivatives) .
- X-ray Crystallography : Resolves stereochemistry using SHELX software (e.g., orthorhombic P2₁2₁2₁ space group with a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) .
Q. How does the hydrochloride salt influence the compound's physicochemical properties?
The hydrochloride salt enhances aqueous solubility and crystallinity, critical for pharmacokinetic studies. HCl-mediated deprotection of Boc intermediates (e.g., converting tert-butyl carbamate to amine hydrochloride) improves reactivity for downstream coupling reactions .
Advanced Research Questions
Q. What strategies mitigate low yields in coupling reactions during synthesis?
Optimization includes:
- Catalyst Screening : Testing Pd(OAc)₂/XPhos vs. Pd₂(dba)₃/BINAP for amination efficiency .
- Solvent and Temperature : Using polar aprotic solvents (e.g., DMF) at 80–100°C to accelerate nucleophilic substitution .
- Protecting Group Alternatives : Replacing Boc with Fmoc for milder deprotection (e.g., piperidine in DCM) to minimize side reactions .
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be resolved for this compound?
SHELXL refinement protocols address these issues:
Q. How are discrepancies in bioactivity data reconciled between in vitro and cellular assays?
Methodological considerations include:
- Assay Validation : Cross-validate enzyme inhibition (e.g., Amplex-Red fluorescence for autotaxin) with orthogonal techniques like SPR or ITC .
- Cellular Permeability : Adjust assay buffers to mimic physiological conditions (e.g., 1% FBS in PBS) to account for protein binding effects .
- Metabolic Stability : Pre-treat compounds with liver microsomes to identify active metabolites confounding activity .
Q. What computational approaches predict target engagement and ADMET properties?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XKG) to model interactions with retinol-binding protein 4 (RBP4) .
- QSAR Modeling : Correlate logP (5.23) and logS (-5.81) with cellular uptake using Schrodinger’s QikProp .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
